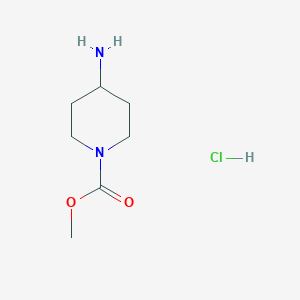

Methyl 4-aminopiperidine-1-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-4-2-6(8)3-5-9;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADTUVVFWZTHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693184 | |

| Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187160-88-8 | |

| Record name | Methyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-aminopiperidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

methyl 4-aminopiperidine-1-carboxylate hydrochloride synthesis protocols

An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride

Executive Summary: This guide provides a comprehensive overview of the synthetic protocols for this compound, a crucial building block in contemporary drug discovery and development. The document is structured to provide not just procedural steps, but also the underlying chemical principles, strategic considerations for reagent selection, and mechanistic insights. We will explore the most prevalent and efficient synthetic pathway, which involves a strategic application of protecting group chemistry, followed by carbamate formation and final deprotection/salt formation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust and reliable methodology for the preparation of this key intermediate.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors and enzymes. This compound serves as a bifunctional building block, offering two distinct points for chemical elaboration: the primary amine at the 4-position and the piperidine nitrogen, which is activated as a methyl carbamate.

This structure is a key intermediate in the synthesis of complex molecules, including inhibitors of bacterial topoisomerase II and antagonists for chemokine receptors like CCR5, which is a target for anti-HIV therapies.[1][2] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use in subsequent synthetic transformations.

Core Synthetic Strategy: A Logic-Driven Approach

The synthesis of this compound is a classic example of applying protecting group strategy to differentiate the reactivity of two nitrogen atoms within the same molecule. The core challenge lies in selectively forming a methyl carbamate at the piperidine nitrogen (N-1) without affecting the primary amino group at the C-4 position.

A common retrosynthetic analysis reveals a logical pathway starting from a precursor where the 4-amino group is masked with a suitable protecting group, most commonly the tert-butyloxycarbonyl (Boc) group.

This strategy is advantageous for several reasons:

-

Chemoselectivity: The Boc group is stable under the basic or neutral conditions required for the N-1 carbamoylation step.[3]

-

Orthogonality: The Boc group can be selectively removed under acidic conditions that do not affect the newly formed methyl carbamate.[3][4]

-

Availability of Starting Materials: 4-Aminopiperidine and its N-Boc protected form are commercially available, though several synthesis routes for the latter exist.[5][6][7][8][9]

Primary Synthesis Protocol: From 4-Aminopiperidine

The most direct and widely applicable synthesis proceeds in two main stages from the readily available intermediate, 4-(N-Boc-amino)piperidine.

Stage 1: Synthesis of Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate

The first stage involves the reaction of the secondary amine at the N-1 position of the piperidine ring with methyl chloroformate.

Causality & Experimental Rationale: The N-1 nitrogen of 4-(N-Boc-amino)piperidine is a nucleophile that readily attacks the electrophilic carbonyl carbon of methyl chloroformate. This is a standard nucleophilic acyl substitution reaction. A base, typically a tertiary amine like triethylamine (Et₃N) or a weaker inorganic base like sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction. The absence of a base would lead to the protonation of the starting piperidine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting materials and intermediates.

Detailed Experimental Protocol:

-

To a stirred solution of 4-(N-Boc-amino)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), cool the mixture to 0 °C using an ice bath.

-

Add methyl chloroformate (1.1 eq) dropwise to the solution, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting intermediate, methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Stage 2: Boc Deprotection and Hydrochloride Salt Formation

The final step is the selective removal of the Boc protecting group from the 4-amino position and the concurrent formation of the hydrochloride salt.

Causality & Mechanistic Insight: The Boc group is highly susceptible to cleavage under acidic conditions.[4] The mechanism involves the protonation of the carbamate oxygen, followed by the departure of the stable tert-butyl cation, which then typically decomposes into isobutylene gas and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free primary amine.[3] When hydrochloric acid is used as the reagent, the newly liberated amine is immediately protonated to form the stable and often crystalline hydrochloride salt.

Detailed Experimental Protocol:

-

Dissolve the crude or purified methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.

-

Add a solution of hydrogen chloride (typically 2 to 4 M in the chosen solvent, or gaseous HCl can be bubbled through) in a stoichiometric excess (e.g., 3-5 eq).

-

Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.[10] Often, the product hydrochloride salt will precipitate from the solution.

-

Upon completion, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid with a cold non-polar solvent, such as diethyl ether or hexane, to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Summary

The following table summarizes typical reaction parameters for the described two-stage synthesis. Yields are representative and can vary based on scale and purification efficiency.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-(N-Boc-amino)piperidine, Methyl Chloroformate, Et₃N | DCM | 0 to RT | 2 - 4 | 90 - 98 |

| 2 | Stage 1 Product, HCl solution | Dioxane / MeOH | RT | 2 - 12 | 92 - 99 |

Alternative Synthetic Routes

While the primary route described is highly efficient, other strategies exist, often dictated by the availability and cost of starting materials. One notable alternative begins with N-benzyl-4-piperidone.[6]

-

Reductive Amination: N-benzyl-4-piperidone undergoes reductive amination with tert-butyl carbamate to form an imine, which is then reduced via catalytic hydrogenation (e.g., Pd/C, H₂) to yield 1-benzyl-4-(N-Boc-amino)piperidine.[6]

-

Debenzylation: The benzyl group is removed, typically by catalytic hydrogenation, to give 4-(N-Boc-amino)piperidine, the key intermediate in our primary protocol.[5]

-

Carbamoylation & Deprotection: The synthesis then proceeds as described in Section 3.0.

This route is longer but can be economically viable depending on the relative costs of 4-aminopiperidine versus N-benzyl-4-piperidone.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry, particularly the strategic use of amine protecting groups. The two-stage protocol starting from 4-(N-Boc-amino)piperidine offers a reliable, high-yielding, and scalable route to this valuable pharmaceutical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize the synthesis for their specific needs in the pursuit of novel therapeutics.

References

-

The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. NINGBO INNO PHARMCHEM CO.,LTD. 11

-

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | 115655-44-2. Benchchem. 12

-

4-N-BOC-Aminopiperidine synthesis. ChemicalBook. 5

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. 13

-

CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents. 6

-

4-(N-Boc-amino)piperidine. Cayman Chemical. 1

-

Cas 73874-95-0,4-N-BOC-Aminopiperidine. LookChem. 2

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. 14

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Source Link Not Available]

-

73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected. Apollo Scientific. 7

-

1-Boc-4-AP. Wikipedia. 15

-

4-N-BOC-Aminopiperidine | 73874-95-0. ChemicalBook. 8

-

Boc-Protected Amino Groups. Organic Chemistry Portal. 3

-

CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. 9

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. 16

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. 4

-

Amine Protection / Deprotection. Fisher Scientific. 10

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 7. 73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 9. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride

Foreword: Understanding the "Why" Behind the "What"

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Simple identifiers like a name or structure are merely the starting point. It is the nuanced understanding of a molecule's physicochemical properties that dictates its behavior, informs its handling, and ultimately predicts its potential for success. Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a quintessential example of a versatile building block, frequently employed in the synthesis of complex pharmaceutical agents. Its utility stems directly from the characteristics we will explore in this guide.

This document is structured not as a rigid data sheet, but as a logical exploration of the compound's core attributes. We will delve into not only the known values but also the causality behind them—why a hydrochloride salt is used, what a pKa value truly signifies for a formulation scientist, and how spectral data serves as a molecular fingerprint. For properties where specific experimental data is not publicly available, we will provide robust, field-proven protocols for their determination, empowering researchers to generate this critical data in their own laboratories. This is a guide for the practicing scientist, blending established knowledge with practical application.

Molecular Identity and Structural Elucidation

This compound is the salt form of the parent free base. The formation of a hydrochloride salt is a deliberate and common strategy in medicinal chemistry. Primary amines, like the one at the 4-position of the piperidine ring, are basic and can be poorly soluble in aqueous media or prone to degradation. Protonation with hydrochloric acid forms a more stable, crystalline, and often more water-soluble ammonium salt, which is significantly easier to handle, purify, and formulate.

Chemical Structure:

Caption: Structure of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties. It is critical to note that while some properties can be accurately computed, others, particularly melting point and solubility, are fundamentally experimental and can vary based on purity, crystalline form, and measurement conditions.

| Property | Value | Source & Commentary |

| IUPAC Name | methyl 4-aminopiperidine-1-carboxylate;hydrochloride | PubChem[1][2] |

| Molecular Formula | C₇H₁₅ClN₂O₂ | Calculated from free base |

| Molecular Weight | 194.66 g/mol | Calculated (Free base MW 158.20 + HCl MW 36.46)[1] |

| Appearance | White to off-white solid | Expected appearance for a simple amine hydrochloride salt. |

| Melting Point | Data not publicly available. | This is an essential experimental parameter for identification and purity assessment. A detailed protocol for its determination is provided in Section 3.1. For context, related compounds like methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride melt at 186°C. |

| Solubility | Data not publicly available. | Expected to have higher aqueous solubility than the free base. A standard protocol for quantitative determination is provided in Section 3.2. The related methyl piperidine-4-carboxylate is described as slightly soluble in water[3]. |

| pKa | Data not publicly available. | The pKa of the protonated 4-amino group is critical for predicting ionization state at physiological pH. A protocol for its determination is in Section 3.3. The predicted pKa for a similar compound, 4-N-Boc-4-N-methyl-aminopiperidine, is 10.05[4], suggesting the 4-amino group is strongly basic. |

| XLogP3 (Free Base) | -0.3 | PubChem (Computed) |

Experimental Determination of Key Properties

The true characterization of a compound lies in empirical data. The following sections provide standardized, self-validating protocols for determining the most critical physicochemical parameters for a compound like this compound.

Melting Point Determination via Capillary Method

Expertise & Causality: The melting point is a robust indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range[5]. The capillary method is a standard, reliable technique requiring minimal sample. A preliminary rapid heating is used to find an approximate range, followed by a slow, careful measurement to ensure thermal equilibrium between the sample, heating block, and thermometer, which is the cornerstone of an accurate determination[6].

Experimental Protocol:

-

Sample Preparation: Place a small amount of the dry compound onto a watch glass. Grind it into a fine powder using a spatula. Jab the open end of a capillary tube into the powder until a small amount of solid is collected[7].

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Drop the tube, closed-end down, through a long glass tube onto the benchtop to compact the sample tightly. The final packed sample height should be 2-3 mm[7].

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a Mel-Temp apparatus or similar device.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly and observe the approximate temperature at which the sample melts. This saves time during the accurate measurement. Allow the apparatus to cool significantly before proceeding.

-

Accurate Determination: Using a fresh sample, heat the block at a medium rate until the temperature is ~15-20°C below the approximate melting point found in the previous step[6].

-

Measurement: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for accuracy.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment via Shake-Flask Method

Expertise & Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability and the design of in vitro assays[8][9]. The "gold standard" is the thermodynamic or equilibrium solubility, determined by the shake-flask method. This protocol ensures that the solution has reached true equilibrium with the solid-state compound, providing a definitive value[8]. Kinetic solubility, while faster, measures the point of precipitation from a DMSO stock and can overestimate true solubility[10][11]. For a foundational guide, the thermodynamic method is paramount.

Experimental Protocol:

-

Stock Solution Preparation: Accurately weigh a surplus amount of the compound (e.g., 2-5 mg) into a glass vial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached[8].

-

Phase Separation: After incubation, allow the vial to stand, letting excess solid settle. Carefully remove an aliquot of the supernatant. For rigorous analysis, filter the supernatant through a 0.22 µm PVDF filter to remove any remaining microscopic particles.

-

Quantification: Prepare a series of calibration standards of the compound in the buffer/organic modifier mobile phase. Analyze the filtered supernatant and the standards by a suitable analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound[10].

-

Result Expression: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Assay.

pKa Determination by Potentiometric Titration

Expertise & Causality: The acid dissociation constant (pKa) defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated[12]. For methyl 4-aminopiperidine-1-carboxylate, the key ionizable center is the 4-amino group. Its pKa value is critical because the charge state of a molecule profoundly affects its solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and highly accurate method for measuring pKa by monitoring pH changes as a standardized titrant is added[13][14].

Experimental Protocol:

-

Solution Preparation: Accurately weigh a known amount of the hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known molarity (e.g., 0.01 M)[14][15]. Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.

-

Apparatus Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH meter with a combination electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.

-

pKa Calculation: The Henderson-Hasselbalch equation for a weak base being titrated is pKa = pH + log([B]/[BH⁺]), where B is the free base and BH⁺ is the protonated form[14]. The pKa corresponds to the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized). This point is located at the inflection point of the sigmoid titration curve.

Caption: Workflow for pKa Determination by Potentiometry.

Predicted Spectral Characteristics

-

¹H NMR (in D₂O):

-

-OCH₃ (Methoxy): A sharp singlet expected around 3.7 ppm.

-

Piperidine Ring Protons: A series of complex multiplets between approximately 1.8 and 3.5 ppm. The protons adjacent to the carbamate nitrogen (positions 2 and 6) will be downfield, likely around 3.4-3.6 ppm. The protons adjacent to the C4 carbon (positions 3 and 5) and the proton on C4 itself will be further upfield. The protonation of the 4-amino group will cause a downfield shift for adjacent protons compared to the free base.

-

N⁺H₃ Protons: In a protic solvent like D₂O, these protons will exchange with the solvent and will likely not be observed as a distinct peak.

-

-

¹³C NMR (in D₂O):

-

C=O (Carbonyl): Expected in the 155-160 ppm region.

-

-OCH₃ (Methoxy): A signal around 53 ppm.

-

Piperidine Ring Carbons: Carbons at positions 2 and 6 will be in the 40-45 ppm range. The carbon at position 4, bonded to the ammonium group, will be around 45-50 ppm. Carbons at positions 3 and 5 will be the most upfield, in the 30-35 ppm range.

-

-

FTIR (KBr Pellet or ATR):

-

N⁺-H Stretch: A very broad and strong band from ~2500-3200 cm⁻¹, characteristic of an ammonium hydrochloride salt.

-

C=O Stretch (Carbamate): A strong, sharp absorption around 1690-1710 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1250-1300 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ range.

-

Conclusion and Application in Drug Development

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists. Its physicochemical profile—a water-soluble, stable salt with a primary amine for further functionalization and a carbamate-protected piperidine nitrogen—makes it an ideal starting point for building complex molecules. Understanding the properties outlined in this guide is the first step in rationally designing synthetic routes, developing robust analytical methods, and creating final drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The provided protocols serve as a validated roadmap for any research, development, or quality control laboratory to fully characterize this important molecular scaffold.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link] [Accessed Jan 20, 2026].

-

Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link] [Accessed Jan 20, 2026].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link] [Accessed Jan 20, 2026].

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link] [Accessed Jan 20, 2026].

-

Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link] [Accessed Jan 20, 2026].

-

PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link] [Accessed Jan 20, 2026].

-

Sugano, K. (2009). Solubility and Dissolution Profile Assessment in Drug Discovery. ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].

-

Zafar, S., et al. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link] [Accessed Jan 20, 2026].

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link] [Accessed Jan 20, 2026].

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link] [Accessed Jan 20, 2026].

-

ResearchGate. (2014). Report: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5°C). Available at: [Link] [Accessed Jan 20, 2026].

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Available at: [Link] [Accessed Jan 20, 2026].

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link] [Accessed Jan 20, 2026].

-

SSERC. (n.d.). Melting point determination. Available at: [Link] [Accessed Jan 20, 2026].

-

VPL. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Available at: [Link] [Accessed Jan 20, 2026].

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Available at: [Link] [Accessed Jan 20, 2026].

-

LookChem. (n.d.). Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. Available at: [Link] [Accessed Jan 20, 2026].

-

PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (C7H14N2O2). Available at: [Link] [Accessed Jan 20, 2026].

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link] [Accessed Jan 20, 2026].

-

ResearchGate. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Available at: [Link] [Accessed Jan 20, 2026].

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Available at: [Link] [Accessed Jan 20, 2026].

Sources

- 1. Methyl 4-aminopiperidine-1-carboxylate | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-N-Boc-4-N-Methyl-aminopiperidine CAS#: 108612-54-0 [m.chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-Aminopiperidine-1-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of methyl 4-aminopiperidine-1-carboxylate hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, structural characteristics, synthesis, and critical applications, offering field-proven insights into its utility in the synthesis of complex pharmaceutical agents.

Chemical Identity and Structure: Navigating the CAS Number Landscape

A point of initial clarification is essential for researchers working with this compound. While the free base, methyl 4-aminopiperidine-1-carboxylate , is unambiguously assigned CAS Number 1019351-46-2 [1][2], its hydrochloride salt does not have a single, consistently used CAS number across major chemical databases and suppliers. Often, the hydrochloride salt is sold by referencing the CAS number of the free base. It is therefore critical for researchers to verify the specific form of the compound from the supplier's documentation.

The hydrochloride salt is formed by the protonation of the primary amine at the 4-position of the piperidine ring, with a chloride ion serving as the counterion. This transformation is a standard and logical step in synthetic chemistry to improve the compound's stability, crystallinity, and solubility in certain solvents, which can be advantageous for purification and subsequent reaction steps.

Molecular Structure:

The chemical structure of this compound is characterized by a piperidine ring N-substituted with a methyl carboxylate group and bearing a protonated amino group at the C4 position.

DOT Script for Chemical Structure

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

Quantitative data for the hydrochloride salt is not extensively published. The table below summarizes the computed properties for the free base, which serve as a reliable baseline for understanding the molecule's characteristics. The conversion to a hydrochloride salt is expected to increase the melting point, enhance solubility in polar protic solvents (like water and methanol), and decrease solubility in nonpolar aprotic solvents.

| Property | Value (for free base) | Source |

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem[1] |

| Molecular Weight | 158.20 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Characterization (Expected):

-

¹H NMR: In a solvent like D₂O, one would expect to see characteristic peaks for the piperidine ring protons, a singlet for the methyl ester protons (~3.7 ppm), and signals for the axial and equatorial protons adjacent to the nitrogen atoms. The formation of the ammonium salt would lead to a downfield shift of the proton on the C4 carbon.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 159.11.

Synthesis and Handling

The synthesis of this compound is typically achieved through a multi-step process that offers opportunities for modification and optimization. The following is a representative, field-proven protocol.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-Aminopiperidine

-

To a solution of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting N-Boc-4-aminopiperidine by column chromatography or recrystallization.

Step 2: Carboxylation of the Piperidine Nitrogen

-

To a cooled solution of the N-Boc-4-aminopiperidine in an aprotic solvent like tetrahydrofuran (THF), add a strong base such as n-butyllithium to deprotonate the piperidine nitrogen.

-

Slowly bubble in carbon dioxide gas or add solid dry ice to the reaction mixture.

-

Quench the reaction with an aqueous acid solution.

-

Extract the product, 1-(tert-butoxycarbonyl)-4-aminopiperidine-1-carboxylic acid, into an organic solvent and purify.

Step 3: Methyl Esterification

-

Dissolve the carboxylic acid from the previous step in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or use a reagent like thionyl chloride.

-

Heat the reaction mixture to reflux until the esterification is complete.

-

Neutralize the reaction and extract the methyl ester product.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified methyl 1-(tert-butoxycarbonyl)-4-aminopiperidine-1-carboxylate in a solvent like dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

The use of a Boc protecting group for the piperidine nitrogen in the initial steps prevents unwanted side reactions during the carboxylation and esterification steps.

-

The final step of Boc deprotection with HCl conveniently leads directly to the formation of the desired hydrochloride salt.

Applications in Drug Discovery and Development

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] this compound serves as a versatile intermediate for introducing this scaffold into larger molecules.

Key Application Areas:

-

Synthesis of Opioid Analgesics: This compound is a key precursor in the synthesis of fentanyl and its analogs. The 4-aminopiperidine core is central to the pharmacophore of these potent analgesics.[5]

-

Development of Novel Therapeutics: The 4-aminopiperidine moiety is incorporated into drug candidates for various therapeutic areas, including neurological disorders, infectious diseases, and oncology.[3][6] For instance, derivatives have been investigated as inhibitors of Hepatitis C virus (HCV) assembly.[3]

-

Scaffold for Combinatorial Chemistry: The primary amine and the ester group provide two points for diversification, making it an ideal building block for creating libraries of compounds for high-throughput screening.

Workflow: Incorporation into a Fentanyl Analog

The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a fentanyl-type compound.

DOT Script for Synthetic Workflow

Caption: Generalized workflow for the synthesis of a Fentanyl analog.

Conclusion

This compound is a fundamentally important building block in modern synthetic and medicinal chemistry. While the ambiguity surrounding its CAS number requires careful attention from researchers, its utility in the construction of complex and biologically active molecules is well-established. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to leverage this versatile intermediate in the pursuit of novel therapeutics.

References

- 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. (n.d.).

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). (n.d.). Human Metabolome Database. Retrieved January 20, 2026, from [Link]

-

Methyl 4-aminopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

- Kirin, S. I., et al. (2005). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.).

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2021). Journal of Medicinal Chemistry.

- Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (2006).

- Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

-

4-Amino-1-methylpiperidine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- 1-Methyl-4-chloropiperidine Hydrochloride: Synthesis, Properties, and Industrial Applications. (n.d.). Retrieved January 20, 2026, from a fine chemicals manufacturer website.

-

4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Methyl 4-aminopiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

- 1. Methyl 4-aminopiperidine-1-carboxylate | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1019351-46-2|Methyl 4-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

Navigating the Solubility Landscape of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal building block in contemporary drug discovery, frequently incorporated into scaffolds targeting a diverse range of therapeutic targets. Its solubility profile in various organic solvents is a critical parameter that dictates its handling, reactivity, and ultimately, the efficiency of synthetic routes and purification strategies. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in fundamental chemical principles and supported by practical, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this versatile intermediate.

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. This compound, with its protected piperidine nitrogen and a reactive primary amine, offers a versatile platform for the synthesis of complex molecules.

Understanding the solubility of this hydrochloride salt is not merely an academic exercise; it has profound practical implications. Efficient dissolution is paramount for:

-

Homogeneous reaction kinetics: Ensuring that reactants are in the same phase for predictable and reproducible chemical transformations.

-

Purification efficiency: Selecting appropriate solvent systems for crystallization, chromatography, and extraction.

-

Formulation development: Providing foundational data for downstream drug product formulation.

This guide will delve into the theoretical underpinnings of its solubility, provide a qualitative assessment in common organic solvents, and present a robust experimental protocol for its quantitative determination.

Theoretical Framework: Deconstructing the Solubility of an Amine Hydrochloride

The solubility of this compound is governed by a confluence of its structural features and the physicochemical properties of the solvent. The molecule's ionic character, stemming from the hydrochloride salt of the 4-amino group, and the organic carbamate and piperidine ring, create a distinct polarity profile.

The principle of "like dissolves like" is a foundational concept here.[1] Polar solvents are generally more effective at dissolving polar solutes, and nonpolar solvents are better for nonpolar solutes.[1] this compound possesses both a highly polar ionic center (the ammonium chloride) and a less polar organic backbone.

The dissolution process can be visualized as an equilibrium between the solid-state crystal lattice and the solvated ions in solution. For dissolution to occur, the energy released from the interaction between the solute ions and the solvent molecules must overcome the lattice energy of the solid crystal and the energy required to disrupt the solvent-solvent interactions.

The hydrochloride salt form significantly enhances its polarity compared to the free base. Amine salts are generally more soluble in polar solvents like water and alcohols due to the strong ion-dipole interactions between the charged ammonium group and the polar solvent molecules.[2] Conversely, their solubility in nonpolar organic solvents is often limited.[2]

The key chemical equilibria at play are depicted in the following diagram:

Caption: Chemical equilibria governing the solubility of an amine hydrochloride.

The solubility is also influenced by the pH of the medium.[3] In the presence of a basic organic solvent, the equilibrium can shift towards the free base (methyl 4-aminopiperidine-1-carboxylate), which is less polar and may exhibit different solubility characteristics.

Solubility Profile in Common Organic Solvents: A Qualitative Overview

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with both the ammonium and chloride ions, and the alkyl chain provides some compatibility with the organic portion of the molecule. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents have large dipole moments and can effectively solvate the ions. DMSO is a particularly strong solvent for a wide range of organic and inorganic compounds.[4][5] |

| Ketones | Acetone | Low to Moderate | Acetone is a polar aprotic solvent, but its solvating power for ionic salts is generally less than that of DMF or DMSO. |

| Esters | Ethyl Acetate | Very Low | Ethyl acetate has a lower polarity and is a weaker hydrogen bond acceptor, making it a poor solvent for ionic salts. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Insoluble to Very Low | These solvents are nonpolar to weakly polar and cannot effectively solvate the charged species. |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble to Very Low | While slightly polar, these solvents are poor at solvating ions. They may have some affinity for the organic backbone. |

| Hydrocarbons | Hexane, Toluene | Insoluble | These are nonpolar solvents and are incapable of dissolving ionic compounds. |

Disclaimer: The information in this table is a prediction based on chemical principles. Actual solubility should be confirmed experimentally.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6][7] This method involves equilibrating a surplus of the solid compound with the solvent of choice over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another validated analytical technique for quantification.

Step-by-Step Methodology

Caption: Experimental workflow for solubility determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Interpretation:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following controls should be implemented:

-

Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium. This is done by measuring the concentration at several time points (e.g., 4, 8, 16, 24, 48, and 72 hours).

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to ensure that no phase transformation or solvation has occurred during the equilibration.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] This is because the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Water: Small amounts of water in organic solvents can significantly increase the solubility of hydrochloride salts due to the high polarity of water and its excellent ability to solvate ions.

-

Purity of the Compound: The presence of impurities can affect the crystal lattice energy and, consequently, the solubility.[9]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in the solubility studies.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective application in drug discovery and development. While a precise quantitative dataset requires experimental determination, a strong theoretical framework and a qualitative understanding can guide solvent selection and process optimization. The robust experimental protocol detailed in this guide provides a reliable method for generating the necessary quantitative data, empowering researchers to make informed decisions and accelerate their research programs.

References

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

- Avdeef, A. (2003).

- Glomme, A., & März, J. (2005). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 57(5), 533-547.

- Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based formulations. Drug Discovery Today: Technologies, 27, 25-33.

- Streng, W. H. (1983). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 72(10), 1155-1157.

-

PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. 1019351-46-2 CAS MSDS (methyl 4-aminopiperidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Fundamental Reactivity of the 4-Amino Group in Methyl 4-Aminopiperidine-1-carboxylate

Introduction

Methyl 4-aminopiperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the strategically positioned primary amino group and the synthetically versatile carbamate, makes it an attractive starting material for the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and antagonists for various receptors.[1][2][3] This guide provides an in-depth analysis of the fundamental reactivity of the exocyclic 4-amino group, offering insights into its electronic and steric characteristics, and how these properties govern its behavior in key synthetic transformations. Understanding these core principles is paramount for researchers aiming to leverage this scaffold in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Their Influence on Reactivity

The reactivity of the 4-amino group is intrinsically linked to the overall electronic and conformational properties of the methyl 4-aminopiperidine-1-carboxylate molecule.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom of the 4-amino group is readily available for donation, rendering it both basic and nucleophilic.[4] The predicted pKa of the conjugate acid of 4-aminopiperidine is approximately 10.37, indicating it is a moderately strong base, typical for a primary aliphatic amine.[5][6] This basicity is a crucial factor in its reactions, often requiring careful pH control or the use of an appropriate base to facilitate reactions or prevent unwanted protonation.

While basicity and nucleophilicity are related, they are not interchangeable. Nucleophilicity is also heavily influenced by steric factors.[7] As a primary amine, the 4-amino group in this molecule is generally considered a potent nucleophile due to minimal steric hindrance around the nitrogen atom, allowing for effective attack on electrophilic centers.[4] The carbamate at the 1-position has a minimal electronic withdrawing effect on the distal 4-amino group, thus preserving its inherent nucleophilicity.

Conformational Considerations

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The 4-amino group can exist in either an axial or equatorial position. The equatorial conformation is generally favored as it minimizes 1,3-diaxial interactions, making the amino group more sterically accessible for reactions.[8] However, the conformational equilibrium can be influenced by solvent and the nature of the reactants.

| Property | Value | Source |

| Molecular Formula | C7H14N2O2 | [9] |

| Molecular Weight | 158.20 g/mol | [9] |

| pKa (Predicted) | 10.37 ± 0.20 (for 4-aminopiperidine) | [5][6] |

| Appearance | Off-white to yellow powder (for 4-aminopiperidine) | [6] |

Key Reactions of the 4-Amino Group

The nucleophilic nature of the 4-amino group drives its participation in a wide range of chemical transformations. The following sections detail the most common and synthetically useful reactions.

Amide Bond Formation (Acylation)

The formation of an amide bond via acylation of the 4-amino group is one of the most fundamental and widely utilized reactions in the functionalization of this scaffold.[10] This transformation is critical for introducing a vast array of substituents and is a cornerstone of many drug discovery programs.[11]

2.1.1. Mechanistic Principles

The reaction proceeds via nucleophilic acyl substitution. The amino group attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., acyl chloride, anhydride, or an ester activated by a coupling reagent). The choice of coupling reagent is critical and can significantly impact reaction efficiency and racemization risk, especially with chiral carboxylic acids.

2.1.2. Common Acylating Agents and Coupling Reagents

-

Acyl Chlorides: Highly reactive, often requiring a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl byproduct.[12]

-

Carboxylic Acids with Coupling Reagents: This is a widely employed method due to the vast commercial availability of carboxylic acids. Common coupling systems include:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[12]

-

Phosphonium Salts: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues.

-

Uronium/Aminium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

-

2.1.3. Experimental Protocol: General Amide Coupling using EDC/HOBt

-

Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add EDC hydrochloride (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes to form the active ester.

-

Add a solution of methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in the same solvent.

-

Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[12]

Caption: Workflow for EDC/HOBt mediated amide bond formation.

Alkylation and Reductive Amination

Introducing alkyl groups to the 4-amino position can be achieved through direct alkylation or, more commonly and controllably, via reductive amination.[13] These methods are fundamental for synthesizing secondary and tertiary amines, which are prevalent in many pharmaceutical agents.[14]

2.2.1. Direct Alkylation

Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. The reaction outcome is highly dependent on stoichiometry and reaction conditions.

2.2.2. Reductive Amination

Reductive amination is a more controlled and widely preferred method for forming secondary and tertiary amines.[15][16] It involves the initial formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This electrophilic intermediate is then reduced by a hydride source to yield the alkylated amine. The choice of reducing agent is crucial for the success of the reaction.[17]

-

Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent, particularly effective for reductive aminations. It is moisture-sensitive and typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[18]

-

Sodium Cyanoborohydride (NaBH3CN): Stable in acidic conditions, making it suitable for reactions where iminium ion formation is favored at lower pH. It is often used in protic solvents like methanol.[18]

-

Sodium Borohydride (NaBH4): A stronger reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically added after allowing sufficient time for imine formation.[18]

2.2.3. Experimental Protocol: Reductive Amination using STAB

-

Dissolve methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as DCM or DCE.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Caption: Two-step process of reductive amination.

Sulfonylation

The reaction of the 4-amino group with sulfonyl chlorides yields sulfonamides. This functional group is a key feature in many antibacterial drugs and other therapeutic agents.

2.3.1. Reaction Conditions

Sulfonylation is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of solvent can range from chlorinated solvents like DCM to aprotic polar solvents like DMF.[19]

2.3.2. Experimental Protocol: General Sulfonylation

-

Dissolve methyl 4-aminopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent like DCM or pyridine at 0 °C.

-

Add a base such as triethylamine (1.5 eq.) if not using pyridine as the solvent.

-

Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude sulfonamide.

-

Purify by column chromatography or recrystallization.[14]

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily protect the 4-amino group to prevent it from reacting with reagents intended for other parts of the molecule.[20] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its removal.

Common Protecting Groups for Amines

-

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. It is stable to a wide range of non-acidic conditions and is readily cleaved with strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.[5][20]

-

Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C), which is a mild and efficient method.[5]

-

9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is cleaved under mild basic conditions, often with piperidine in DMF. Its orthogonality to acid-labile groups like Boc makes it valuable in complex syntheses.[5][20]

Orthogonal Protection

The methyl carbamate at the 1-position and a protecting group at the 4-amino position can be chosen to be "orthogonal," meaning one can be removed selectively in the presence of the other. For instance, an N1-methyl carbamate is generally stable, while an N4-Boc group can be selectively removed with acid. Conversely, an N1-Boc group can be removed with acid while an N4-Fmoc group remains intact. This allows for selective functionalization at either nitrogen atom.

Caption: Common orthogonal protection strategies for the 4-amino group.

Conclusion

The 4-amino group of methyl 4-aminopiperidine-1-carboxylate exhibits predictable and versatile reactivity, primarily governed by its nucleophilic character. A thorough understanding of its behavior in fundamental reactions such as acylation, alkylation, and sulfonylation is essential for its effective utilization in synthetic chemistry. Furthermore, the strategic application of protecting groups allows for the selective modification of this scaffold, enabling the construction of complex and diverse molecular architectures. This guide provides a foundational framework for researchers to confidently employ this valuable building block in the pursuit of novel chemical entities with therapeutic potential.

References

-

LookChem. (n.d.). Cas 13035-19-3, 4-Aminopiperidine. Available at: [Link]

-

Fiveable. (n.d.). Nucleophilicity of Amines Definition. Organic Chemistry II Key Term. Available at: [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

-

Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). 12.6 Heterocyclic Amines – Fundamentals of Organic Chemistry. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

-

ACS Publications. (n.d.). Nucleophilicities of Primary and Secondary Amines in Water | The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

-

ACS Publications. (n.d.). Steric effects on the configuration at nitrogen in piperidines. Available at: [Link]

-

PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. Available at: [Link]

-

Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

-

ResearchGate. (n.d.). (A) Examples of amide bond formation using neat conditions (method A).... Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available at: [Link]

-

MDPI. (n.d.). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]

-

ResearchGate. (n.d.). Alkylation Strategy on piperidine‐4 carboxylate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

-

ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Available at: [Link]

-

PubMed. (n.d.). Efficient one-step amide formation using amino porphyrins. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-aminopiperidine-1-carboxylate | C7H14N2O2 | CID 28377655. Available at: [Link]

-

ScienceDirect. (2022, September 8). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Available at: [Link]

-

ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

-

PubChemLite. (n.d.). Methyl 4-aminopiperidine-4-carboxylate dihydrochloride (C7H14N2O2). Available at: [Link]

Sources

- 1. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 6. lookchem.com [lookchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Methyl 4-aminopiperidine-1-carboxylate | C7H14N2O2 | CID 28377655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. organicreactions.org [organicreactions.org]

- 17. jocpr.com [jocpr.com]

- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 19. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 20. Protective Groups [organic-chemistry.org]

Spectroscopic Data of Methyl 4-Aminopiperidine-1-Carboxylate Hydrochloride: A Technical Guide

Introduction

Methyl 4-aminopiperidine-1-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a secondary amine within a piperidine ring, a primary amine, and a methyl carbamate, makes it a versatile scaffold for creating a diverse range of complex molecules. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its structure, assessing its purity, and monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that give rise to its characteristic spectroscopic signatures. The protonation of the piperidine nitrogen by hydrochloric acid significantly influences the chemical environment of the neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, specific deuterated solvents are required to ensure solubility and obtain high-quality spectra. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the ionic nature of the hydrochloride salt.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protonation of the piperidine nitrogen leads to a downfield shift of the adjacent protons.[1]

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 2H | Axial protons on C2 and C6 |

| ~3.70 | Singlet | 3H | Methyl protons (-OCH₃) |

| ~3.2 - 3.5 | Multiplet | 3H | Equatorial protons on C2, C6 and proton on C4 |

| ~2.1 - 2.4 | Multiplet | 2H | Axial protons on C3 and C5 |

| ~1.8 - 2.1 | Multiplet | 2H | Equatorial protons on C3 and C5 |

Interpretation and Causality:

-

Piperidine Ring Protons (C2, C6, C3, C5): The protons on the piperidine ring are diastereotopic and will appear as complex multiplets due to geminal and vicinal coupling. The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are expected to be the most deshielded and appear furthest downfield.[1] The axial and equatorial protons will have different chemical shifts and coupling constants, leading to the observed multiplets.

-

Methine Proton (C4): The proton at the C4 position, attached to the same carbon as the amino group, will also be a multiplet due to coupling with the neighboring methylene protons.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~157 | Carbonyl carbon (-C=O) |

| ~54 | Methyl carbon (-OCH₃) |

| ~48 | C4 carbon |

| ~42 | C2 and C6 carbons |

| ~30 | C3 and C5 carbons |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon and appears at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.

-

Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C4, C5, C6) will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to the C3 and C5 carbons. The C4 carbon, bearing the amino group, will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Typical IR Absorption Frequencies